Silane, methyltris(pentafluorophenyl)-
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Overview
Description
Silane, methyltris(pentafluorophenyl)-, also known as MTPFS, is a fluorinated silane compound that has gained significant attention in the scientific research community due to its unique properties. MTPFS is a colorless liquid that is soluble in organic solvents and is highly reactive towards a variety of functional groups.
Scientific Research Applications
Silane, methyltris(pentafluorophenyl)- has found applications in a variety of scientific research fields including organic synthesis, materials science, and nanotechnology. Silane, methyltris(pentafluorophenyl)- is commonly used as a fluorinating agent in organic synthesis reactions due to its ability to introduce fluorine atoms into organic molecules. Additionally, Silane, methyltris(pentafluorophenyl)- has been used as a surface modifier in the preparation of superhydrophobic surfaces and as a precursor for the synthesis of fluorinated nanoparticles.
Mechanism Of Action
The mechanism of action of Silane, methyltris(pentafluorophenyl)- is based on its ability to act as a source of highly reactive fluorine atoms. The fluorine atoms can react with a variety of functional groups including alkenes, alkynes, and aromatic compounds. The resulting products are often highly fluorinated and possess unique properties such as increased stability and hydrophobicity.
Biochemical And Physiological Effects
Silane, methyltris(pentafluorophenyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive towards biological molecules such as proteins and nucleic acids. Therefore, caution should be taken when handling Silane, methyltris(pentafluorophenyl)- in biological systems.
Advantages And Limitations For Lab Experiments
The advantages of using Silane, methyltris(pentafluorophenyl)- in lab experiments include its high reactivity, ability to introduce fluorine atoms into organic molecules, and its unique properties. However, the limitations include the need for careful handling due to its highly reactive nature and limited information on its biochemical and physiological effects.
Future Directions
There are several future directions for the use of Silane, methyltris(pentafluorophenyl)- in scientific research. One direction is the development of new fluorinated materials with unique properties such as increased stability and hydrophobicity. Another direction is the investigation of Silane, methyltris(pentafluorophenyl)- as a surface modifier for the preparation of superhydrophobic surfaces. Additionally, the use of Silane, methyltris(pentafluorophenyl)- as a precursor for the synthesis of fluorinated nanoparticles is an area of interest for future research.
Synthesis Methods
The synthesis of Silane, methyltris(pentafluorophenyl)- involves the reaction of methyltrichlorosilane with pentafluorobenzene in the presence of a catalyst. The reaction takes place under anhydrous conditions and requires careful handling due to the highly reactive nature of the reagents. The resulting product is purified through a series of distillation and recrystallization steps to obtain a high purity Silane, methyltris(pentafluorophenyl)-.
properties
CAS RN |
18920-98-4 |
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Product Name |
Silane, methyltris(pentafluorophenyl)- |
Molecular Formula |
C19H3F15Si |
Molecular Weight |
544.3 g/mol |
IUPAC Name |
methyl-tris(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C19H3F15Si/c1-35(17-11(29)5(23)2(20)6(24)12(17)30,18-13(31)7(25)3(21)8(26)14(18)32)19-15(33)9(27)4(22)10(28)16(19)34/h1H3 |
InChI Key |
STUBXBPFWCYKAL-UHFFFAOYSA-N |
SMILES |
C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
C[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
synonyms |
Methyltris(pentafluorophenyl)silane |
Origin of Product |
United States |
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